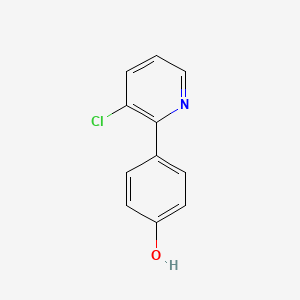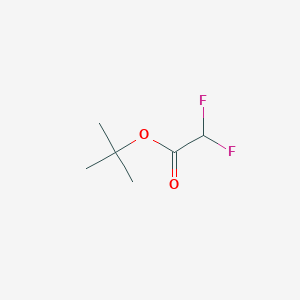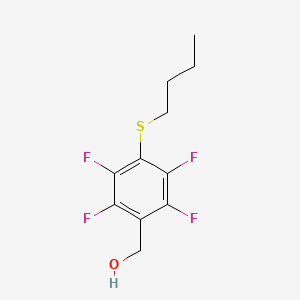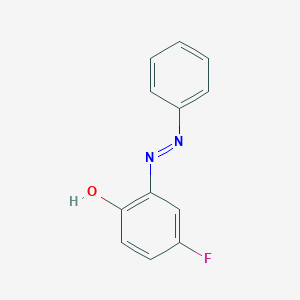
6-(3-Fluoro-4-hydroxyphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Fluoro-4-hydroxyphenyl)picolinic acid, also referred to as 6-FHPPA, is a compound that has been studied for its potential applications in a variety of scientific research applications. It is a naturally occurring compound that has been found to have a variety of biochemical and physiological effects.
科学的研究の応用
6-FHPPA has been studied for its potential applications in a variety of scientific research applications. It has been used as a substrate for the enzyme monoamine oxidase (MAO) and has been studied as a potential inhibitor of MAO. It has also been studied as a potential antioxidant, with potential applications in the treatment of oxidative stress-related diseases. Additionally, 6-FHPPA has been studied as a potential drug for the treatment of neurodegenerative diseases, such as Alzheimer’s disease and Parkinson’s disease.
作用機序
The mechanism of action of 6-FHPPA is not yet fully understood. However, it is believed that the compound acts as an inhibitor of MAO, which is an enzyme involved in the metabolism of monoamines such as dopamine and serotonin. It is also believed that 6-FHPPA may act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. Additionally, 6-FHPPA may act as a neuroprotective agent, protecting neurons from damage and promoting neuronal survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-FHPPA have not yet been fully elucidated. However, studies have shown that 6-FHPPA has a variety of biochemical and physiological effects. In vitro studies have shown that 6-FHPPA can inhibit the activity of MAO, which is involved in the metabolism of monoamines such as dopamine and serotonin. Additionally, 6-FHPPA has been shown to have antioxidant effects, scavenging free radicals and preventing oxidative damage to cells. Furthermore, 6-FHPPA has been shown to have neuroprotective effects, protecting neurons from damage and promoting neuronal survival.
実験室実験の利点と制限
The use of 6-FHPPA in laboratory experiments has a variety of advantages and limitations. One advantage is that 6-FHPPA is a naturally occurring compound, which makes it easy to obtain and use in experiments. Additionally, 6-FHPPA is relatively stable and has a low toxicity, making it safe to use in laboratory experiments. However, 6-FHPPA is relatively expensive, which can limit its use in some experiments. Additionally, the mechanism of action of 6-FHPPA is not yet fully understood, which can limit its use in some experiments.
将来の方向性
Given the potential applications of 6-FHPPA, there are a variety of possible future directions for research. One possible direction is to further investigate the mechanism of action of 6-FHPPA. Additionally, further research could be conducted to investigate the potential therapeutic applications of 6-FHPPA, such as in the treatment of neurodegenerative diseases. Furthermore, further research could be conducted to investigate the potential antioxidant and neuroprotective effects of 6-FHPPA. Finally, further research could be conducted to investigate the potential use of 6-FHPPA in the treatment of oxidative stress-related diseases.
合成法
6-FHPPA can be synthesized from 3-fluoro-4-hydroxybenzaldehyde and picolinic acid. The reaction is carried out in an organic solvent, such as methanol, at a temperature of 150-180°C. The reaction proceeds through a series of steps, including the formation of the intermediate 6-fluorohydroxyphenylpicolinic acid, which is then converted to 6-FHPPA.
特性
IUPAC Name |
6-(3-fluoro-4-hydroxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-8-6-7(4-5-11(8)15)9-2-1-3-10(14-9)12(16)17/h1-6,15H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZZCEQBWNSGOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CC(=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Fluoro-4-hydroxyphenyl)picolinic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bis[4,4,4-trifluoro-1-(2-thienyl-1,3-butanedionato]zinc TMEDA adduct, 99%](/img/structure/B6299588.png)



![6-Fluoro-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6299628.png)






